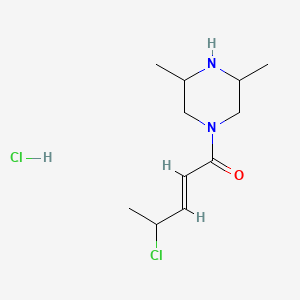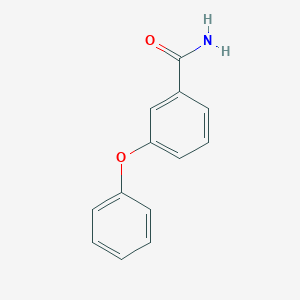
2,4-dichloroquinoline-8-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloroquinoline-8-sulfonyl chloride (DCQSC) is an organic compound that has found numerous applications in the field of science and research. It is a white crystalline solid with a molecular weight of 254.14 g/mol and a melting point of 86-87°C. DCQSC is used as a reagent for the synthesis of various compounds and as a catalyst in several biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of 2,4-dichloroquinoline-8-sulfonyl chloride is based on the formation of a sulfonamide group with an amine group. This reaction occurs when the sulfonyl chloride group of the 2,4-dichloroquinoline-8-sulfonyl chloride molecule reacts with an amine group to form a sulfonamide group. The resulting sulfonamide group can then be further reacted with other molecules to form various compounds.
Biochemical and Physiological Effects
2,4-dichloroquinoline-8-sulfonyl chloride has been found to have several biochemical and physiological effects. It has been shown to increase the rate of hydrolysis of amides, increase the rate of formation of sulfonamides, and increase the rate of synthesis of aryl ethers. It has also been found to be an effective catalyst for the synthesis of peptides, peptidomimetics, and small organic molecules.
Advantages and Limitations for Lab Experiments
The main advantage of using 2,4-dichloroquinoline-8-sulfonyl chloride in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of reactions. However, it should be noted that 2,4-dichloroquinoline-8-sulfonyl chloride is a hazardous compound and should be handled with care. Additionally, it is not suitable for use in reactions involving highly reactive or toxic compounds.
Future Directions
The future of 2,4-dichloroquinoline-8-sulfonyl chloride is promising as it has found numerous applications in scientific research and is expected to be used in more applications in the future. Possible future directions for 2,4-dichloroquinoline-8-sulfonyl chloride include its use in the synthesis of more complex compounds, its use as a catalyst in more biochemical and physiological processes, and its use in the synthesis of peptides, peptidomimetics, and small organic molecules. Additionally, further research is needed to understand the full potential of 2,4-dichloroquinoline-8-sulfonyl chloride and to develop new and more efficient methods of synthesis.
Synthesis Methods
2,4-dichloroquinoline-8-sulfonyl chloride is synthesized through a multi-step process involving the reaction of 2,4-dichloroquinoline with chlorosulfonic acid, followed by treatment with a base such as sodium hydroxide or potassium hydroxide. The resulting compound is then purified by recrystallization. The synthesis of 2,4-dichloroquinoline-8-sulfonyl chloride is relatively simple and can be done in a laboratory with the right equipment and materials.
Scientific Research Applications
2,4-dichloroquinoline-8-sulfonyl chloride has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as aryl sulfonamides, quinolines, and sulfonamides. It is also used as a catalyst in several biochemical and physiological processes, such as the synthesis of aryl ethers, the hydrolysis of amides, and the formation of sulfonamide derivatives. 2,4-dichloroquinoline-8-sulfonyl chloride has also been used in the synthesis of a variety of other compounds, such as peptides, peptidomimetics, and small organic molecules.
properties
IUPAC Name |
2,4-dichloroquinoline-8-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2S/c10-6-4-8(11)13-9-5(6)2-1-3-7(9)16(12,14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBVCEFAAAGSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=C(C=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloroquinoline-8-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,5R,6R)-6-[(5S)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, diethylamine](/img/structure/B6611286.png)






![2-[(5-bromo-2-methoxyphenyl)(imino)oxo-lambda6-sulfanyl]-N,N-dimethylacetamide](/img/structure/B6611354.png)
![ethyl 4-oxo-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonane-7-carboxylate](/img/structure/B6611363.png)


